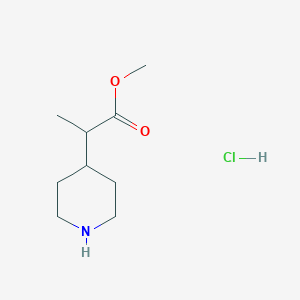

Methyl 2-piperidin-4-ylpropanoate hydrochloride

Description

BenchChem offers high-quality Methyl 2-piperidin-4-ylpropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-piperidin-4-ylpropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-piperidin-4-ylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(9(11)12-2)8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZCCGDDTUGTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Methyl 2-(Piperidin-4-yl)propanoate Hydrochloride

Abstract

Methyl 2-(piperidin-4-yl)propanoate hydrochloride is a heterocyclic organic compound featuring a central piperidine scaffold, a motif of significant interest in medicinal chemistry. As a bifunctional molecule incorporating both a secondary amine and a methyl ester, it serves as a valuable and versatile building block in the synthesis of more complex, biologically active molecules. Its hydrochloride salt form enhances aqueous solubility and stability, making it amenable to a variety of experimental conditions. This technical guide provides a comprehensive overview of its chemical properties, including structural analysis, physicochemical data, and spectroscopic characterization. Furthermore, it details a robust synthetic protocol, analytical methodologies for purity and identity confirmation, and discusses its established and potential applications in drug discovery, particularly for agents targeting the central nervous system (CNS).

Chemical Identity and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these core properties is the first step in leveraging its potential as a synthetic intermediate.

Nomenclature and Structural Identifiers

-

IUPAC Name: methyl 2-(piperidin-4-yl)propanoate;hydrochloride

-

Molecular Formula: C₉H₁₈ClNO₂

-

Molecular Weight: 207.70 g/mol

-

CAS Number: While a specific CAS number for this exact isomer is not prominently available in public databases, the closely related isomer, Methyl 3-(piperidin-4-yl)propanoate hydrochloride, is registered under CAS 167414-87-1.[1][2] Researchers should exercise diligence in sourcing and characterization.

-

Canonical SMILES: CC(C1CCNCC1)C(=O)OC.Cl

Physicochemical Data

The data presented below are compiled from analysis of close structural analogs and established principles of physical organic chemistry. The hydrochloride salt form significantly influences these properties, particularly solubility and stability.[1]

| Property | Value / Description | Rationale & Source |

| Appearance | White to off-white solid. | Typical for hydrochloride salts of small organic molecules.[3] |

| Solubility | High solubility in polar protic solvents (e.g., water, methanol, ethanol). Soluble in polar aprotic solvents like DMSO and DMF. | The protonated piperidinium cation and chloride anion enhance polarity and facilitate solvation by polar solvents.[4] |

| Stability | Stable under standard laboratory conditions. Hygroscopic. Should be stored in a dry, inert atmosphere. | The hydrochloride salt form is generally more stable than the free base.[1] Recommended storage conditions are 2-8°C under an inert atmosphere.[2] |

| Thermal Stability | Expected to be stable up to ~200°C. | Hydrochloride salts of piperidine derivatives typically exhibit moderate thermal stability, with decomposition often occurring above 200-250°C.[4] |

Structural Analysis

The molecule's utility is derived from its key structural features:

-

Piperidine Ring: A saturated heterocycle that is a privileged scaffold in medicinal chemistry.[5] It provides a three-dimensional framework and its nitrogen atom can act as a hydrogen bond acceptor (as a free base) or donor (as the protonated hydrochloride salt).

-

Propanoate Side-Chain: The three-carbon chain provides a spacer of defined length, influencing how the molecule can orient itself within a larger target structure.

-

Methyl Ester: A functional group that can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a reactive handle for further synthetic elaboration.

-

Chiral Center: The carbon atom at the 2-position of the propanoate chain (α-carbon) is a stereocenter. Therefore, the compound can exist as (R)- and (S)-enantiomers. The specific stereochemistry can be critical for biological activity, making enantioselective synthesis or chiral separation a key consideration in its application.

Synthesis and Purification

The synthesis of Methyl 2-(piperidin-4-yl)propanoate hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The strategy described here is a logical and field-proven approach for this class of compounds.

Rationale for Synthetic Strategy

The core challenge is the selective alkylation at the α-position of an acetic acid derivative attached to the piperidine ring. A common and effective strategy involves:

-

Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is nucleophilic and must be protected to prevent side reactions during the α-alkylation step. A Boc (tert-butyloxycarbonyl) group is ideal as it is stable to the basic conditions of enolate formation but can be easily removed under acidic conditions.

-

Esterification: The starting carboxylic acid is converted to its methyl ester to facilitate the subsequent alkylation.

-

α-Alkylation: The ester is treated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to generate a specific enolate. This enolate is then quenched with an electrophile (methyl iodide) to introduce the methyl group at the α-position. The use of low temperatures (-78 °C) is critical to prevent side reactions and control the formation of the kinetic enolate.

-

Deprotection and Salt Formation: The Boc protecting group is removed using a strong acid, such as hydrochloric acid. This step simultaneously deprotects the amine and forms the desired hydrochloride salt, which often aids in purification by crystallization.

Proposed Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic protocol.

Caption: Synthetic pathway for Methyl 2-(piperidin-4-yl)propanoate hydrochloride.

Detailed Experimental Protocol: α-Methylation

This protocol focuses on the critical α-methylation step (Step 3), assuming the precursor, Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate, has been prepared.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

-

Reagent Preparation: In the reaction flask, dissolve Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of Lithium Diisopropylamide (LDA, ~1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The causality here is crucial: LDA is a sterically hindered, strong base, which favors the rapid and quantitative formation of the kinetic enolate without competing nucleophilic attack on the ester carbonyl.

-

Alkylation (Quench): Add methyl iodide (CH₃I, ~1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2-3 hours.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate, can be purified by column chromatography on silica gel.

Formation of the Hydrochloride Salt

The final deprotection and salt formation step is typically straightforward.

-

Dissolve the purified, Boc-protected product in a minimal amount of a suitable solvent like anhydrous 1,4-dioxane or diethyl ether.

-

Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) dropwise at 0 °C.

-

Stir the mixture at room temperature for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

The hydrochloride salt will often precipitate from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product. The salt form confers enhanced stability and solubility, which is advantageous for storage and subsequent use in aqueous media for biological assays.[1][4]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system of analysis.

Overview of Analytical Techniques

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight and can reveal structural information through fragmentation patterns.[6]

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[7]

Predicted Spectroscopic Data

The following table summarizes the expected spectral characteristics based on the structure and data from analogous compounds.[8]

| Technique | Expected Observations |

| ¹H NMR | δ ~3.7 ppm (s, 3H, -OCH₃); δ ~2.6-3.5 ppm (m, 5H, piperidine CH₂-N and side-chain α-CH); δ ~1.5-2.0 ppm (m, 5H, other piperidine CH and CH₂); δ ~1.2 ppm (d, 3H, -CH-CH₃). Broad singlet for N-H protons. |

| ¹³C NMR | δ ~174 ppm (C=O); δ ~52 ppm (-OCH₃); δ ~40-50 ppm (piperidine C-N and side-chain α-C); δ ~25-35 ppm (other piperidine carbons); δ ~15 ppm (-CH-CH₃). |

| Mass Spec (ESI+) | Expected [M+H]⁺ for free base (C₉H₁₇NO₂): m/z ≈ 172.13. Key fragments would correspond to the loss of the methoxy group (-OCH₃) and cleavage of the piperidine ring. |

| IR Spectroscopy | ν ~2700-3000 cm⁻¹ (N-H stretch of amine salt); ν ~1735 cm⁻¹ (C=O stretch of ester); ν ~1170 cm⁻¹ (C-O stretch of ester). |

Handling, Storage, and Safety

Proper handling and storage are critical for ensuring user safety and maintaining the integrity of the compound.

Safety Profile

While a specific safety data sheet (SDS) for this compound is not available, data from structurally similar piperidine derivatives suggest the following GHS hazard classifications.[3][9]

| Hazard Class | GHS Classification | Precautionary Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling and Personal Protective Equipment (PPE)

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and direct contact with skin and eyes.[10]

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Recommended storage temperature is 2-8°C.

-

Stability: The compound is hygroscopic and should be protected from moisture. Store under an inert atmosphere (e.g., nitrogen or argon) to prolong shelf life.

Applications in Research and Drug Development

The true value of Methyl 2-(piperidin-4-yl)propanoate hydrochloride lies in its application as a molecular scaffold for the creation of novel therapeutic agents.

The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs.[5] Its presence often imparts favorable pharmacokinetic properties, including improved solubility, metabolic stability, and the ability to cross biological membranes.[5] It is a common structural feature in drugs targeting a wide range of diseases, particularly those affecting the central nervous system.[1]

Role as a Synthetic Building Block

This compound is not typically an end-product but rather a key intermediate.[1] Its two primary functional groups allow for orthogonal chemical modifications:

-

Amine Acylation/Alkylation: The secondary amine of the piperidine ring can be readily functionalized via acylation, reductive amination, or alkylation to introduce diverse substituents, which can be tailored to interact with specific biological targets.

-

Ester Modification: The methyl ester can be hydrolyzed to a carboxylic acid for coupling with amines (to form amides) or reduced to an alcohol, providing further points for diversification.

Potential Therapeutic Areas

Derivatives synthesized from this scaffold are explored for a variety of therapeutic applications:

-

Central Nervous System (CNS) Agents: The piperidine moiety is a cornerstone of many drugs targeting CNS receptors, making this a valuable starting point for developing agents for neurological and psychiatric disorders.[1][11]

-

Pain Management: Many potent analgesics incorporate the piperidine structure.

-

Anti-Inflammatory Agents: Novel anti-inflammatory compounds have been developed using 2-(piperidin-4-yl) scaffolds, demonstrating potent inhibition of inflammatory mediators like NO and TNF-α.[12]

Conclusion

Methyl 2-(piperidin-4-yl)propanoate hydrochloride represents a strategically important molecular tool for medicinal chemists and drug discovery professionals. Its well-defined structure, featuring a privileged piperidine scaffold and versatile functional handles, makes it an ideal starting point for the synthesis of compound libraries aimed at discovering novel therapeutics. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization, as detailed in this guide, is paramount to unlocking its full potential in the development of next-generation pharmaceuticals.

References

- Smolecule. (2023, August 16). Methyl 3-(3-piperidinyl)propanoate hydrochloride.

- MySkinRecipes. Methyl 3-(piperidin-4-yl)propanoate hydrochloride.

- PubChem. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1).

- gsrs. METHYL 2-METHYL-3-(PIPERIDIN-1-YL)PROPANOATE.

- Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET.

- Wróbel, M. Z., et al. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH.

- Sagan, J., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- SAFETY DATA SHEET. (2025, December 25).

- Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

- PubChem. 2-Methyl-1-(piperidin-4-yl)propan-1-ol.

- BLD Pharmatech. Safety Data Sheet.

- Advanced ChemBlocks. 2-(R)-Methyl-4-piperidinone hydrochloride 97%.

- De-Paula, J., et al. (2015, February 27). Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a New "Legal High" Sold by an Internet Vendor as 4-Methyl Pentedrone. PubMed.

- Cayman Chemical. (2025, August 28). Safety Data Sheet.

- Lead Sciences. Methyl 3-(piperidin-4-yl)propanoate hydrochloride.

- Carl ROTH. Safety Data Sheet: N-Methyl-2-pyrrolidone.

- PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.

- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.

- Boron Molecular. 1-(2-phenylethyl)piperidin-4-yl propanoate hydrochloride.

- PubChem. 2-methyl-N-[4-({[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-amino}sulfonyl).

- Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

- MySkinRecipes. Piperidin-4-ylmethyl benzoate hydrochloride.

- Reddy, G. S., et al. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.

- PubChem. 4'-Methyl-alpha-pyrrolidinopropiophenone.

- ChemicalBook. 1-Methyl-4-piperidone(1445-73-4) 1H NMR spectrum.

Sources

- 1. Methyl 3-(piperidin-4-yl)propanoate hydrochloride [myskinrecipes.com]

- 2. Methyl 3-(piperidin-4-yl)propanoate hydrochloride - Lead Sciences [lead-sciences.com]

- 3. 2-(R)-Methyl-4-piperidinone hydrochloride 97% | CAS: 1434126-97-2 | AChemBlock [achemblock.com]

- 4. Buy Methyl 3-(3-piperidinyl)propanoate hydrochloride | 874365-37-4 [smolecule.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a New "Legal High" Sold by an Internet Vendor as 4-Methyl Pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. Piperidin-4-ylmethyl benzoate hydrochloride [myskinrecipes.com]

- 12. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of Methyl 2-piperidin-4-ylpropanoate hydrochloride

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Methyl 2-piperidin-4-ylpropanoate hydrochloride is a heterocyclic compound of interest, featuring a piperidine core, a structure prevalent in many biologically active molecules. Its potential as a synthetic intermediate for more complex pharmaceutical agents necessitates a thorough and unambiguous elucidation of its chemical structure.

This in-depth technical guide provides a multi-faceted analytical approach to the structural confirmation of Methyl 2-piperidin-4-ylpropanoate hydrochloride. We will delve into the application of fundamental spectroscopic and chromatographic techniques, moving beyond a simple recitation of methods to explain the underlying scientific principles that guide our experimental choices. This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for the comprehensive analysis of this and structurally related compounds. We will proceed with a logical workflow, beginning with the fundamental physicochemical properties and culminating in a holistic view of the molecule's identity and purity.

Physicochemical Properties and Molecular Structure

A foundational step in the characterization of any compound is the determination of its basic physicochemical properties. These data points provide the initial confirmation of the molecule's composition and serve as a reference for subsequent analyses.

Molecular Formula: C₉H₁₈ClNO₂

Molecular Weight: 207.70 g/mol

The hydrochloride salt form of this compound enhances its stability and aqueous solubility, which is a common strategy in pharmaceutical development to improve handling and bioavailability.

Below is the two-dimensional structure of Methyl 2-piperidin-4-ylpropanoate hydrochloride with a numbering system that will be used for the assignment of spectroscopic signals.

Caption: 2D Structure of Methyl 2-piperidin-4-ylpropanoate hydrochloride with atom numbering.

Spectroscopic Elucidation: A Multi-Technique Approach

The core of structure elucidation lies in the synergistic use of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating confirmation of the molecule's identity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms.

Predicted ¹H NMR Spectral Data (in D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.70 | s | 3H | H-12 (OCH₃) | Singlet for the methyl ester protons, deshielded by the adjacent oxygen. |

| ~3.50 | d | 2H | H-2ax, H-6ax | Axial protons on the carbons adjacent to the protonated nitrogen, appearing as a doublet due to coupling with equatorial protons. |

| ~3.10 | t | 2H | H-2eq, H-6eq | Equatorial protons on the carbons adjacent to the protonated nitrogen, appearing as a triplet. |

| ~2.60 | q | 1H | H-7 | Quartet due to coupling with the three protons of the methyl group (H-9) and the proton on C4. |

| ~2.10 | m | 1H | H-4 | Multiplet due to coupling with adjacent protons on C3, C5, and C7. |

| ~1.90 | m | 2H | H-3eq, H-5eq | Multiplet for the equatorial protons on C3 and C5. |

| ~1.60 | m | 2H | H-3ax, H-5ax | Multiplet for the axial protons on C3 and C5. |

| ~1.20 | d | 3H | H-9 | Doublet due to coupling with the proton on C7. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectral Data (in D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C-8 (C=O) | Carbonyl carbon of the ester, highly deshielded. |

| ~52 | C-12 (OCH₃) | Methyl ester carbon, deshielded by oxygen. |

| ~45 | C-2, C-6 | Carbons adjacent to the protonated nitrogen. |

| ~42 | C-7 | Methine carbon of the propanoate side chain. |

| ~35 | C-4 | Methine carbon of the piperidine ring. |

| ~30 | C-3, C-5 | Methylene carbons of the piperidine ring. |

| ~15 | C-9 | Methyl carbon of the propanoate side chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2700-3000 | Strong, broad | N⁺-H stretch from the protonated amine. |

| ~2950 | Medium | C-H stretch (aliphatic). |

| ~1735 | Strong | C=O stretch of the ester. |

| ~1170 | Strong | C-O stretch of the ester. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z | Assignment |

| 172.13 | [M+H]⁺ (base peak) |

| 112.10 | [M+H - CH₃O₂C]⁺ |

| 83.09 | [Piperidine ring fragment]⁺ |

The fragmentation pattern is a key confirmatory tool. The initial loss of the methoxycarbonyl group is a characteristic fragmentation for methyl esters.

Caption: Predicted major fragmentation pathway for Methyl 2-piperidin-4-ylpropanoate.

Chromatographic Purity Assessment

While spectroscopy confirms the structure of the main component, chromatography is essential for determining its purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) Method

A robust HPLC method is crucial for separating the target compound from any potential impurities.

Protocol for HPLC Analysis

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice for this type of polar compound.

-

Mobile Phase: A gradient elution is recommended to ensure good separation of polar and non-polar impurities.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm is appropriate as the molecule lacks a strong chromophore.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

This method should provide a sharp peak for the main compound and separate it from potential starting materials, by-products, or degradation products.

Caption: General workflow for the HPLC purity analysis.

Potential Impurities

Understanding the synthetic route of a compound is key to predicting potential process-related impurities. A likely synthesis involves the Michael addition of a piperidine derivative to methyl methacrylate. Based on this, potential impurities could include:

-

Unreacted starting materials.

-

Di-addition products.

-

By-products from side reactions.

The developed HPLC method should be validated for its ability to separate these and other potential impurities.

Conclusion

The structural elucidation of Methyl 2-piperidin-4-ylpropanoate hydrochloride requires a systematic and integrated analytical approach. Through the combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a confident structural assignment can be achieved. Each technique provides complementary information that, when taken together, creates a self-validating system of analysis. Furthermore, the use of a well-developed HPLC method is essential to ensure the purity of the compound, which is a critical parameter in its intended use in research and development. The methodologies and predicted data presented in this guide provide a robust framework for the comprehensive characterization of this and other related piperidine derivatives.

References

-

PubChem. (n.d.). Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1). Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 3-(piperidin-4-yl)propanoate hydrochloride. Retrieved from [Link]

-

ResearchGate. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

-

MassBank. (2008). METHYL PROPIONATE. Retrieved from [Link]

-

ResearchGate. (2018). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-piperidin-4-ylpropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-piperidin-4-ylpropanoate hydrochloride, a key intermediate in pharmaceutical synthesis. The structural integrity and purity of such compounds are paramount in drug development, necessitating a robust analytical approach for characterization.[1] This document synthesizes predictive data and established spectroscopic principles to offer a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals, contributing to their biological activity.[2] Consequently, the precise characterization of piperidine derivatives is a critical step in the development of new chemical entities.[2][3] This guide is designed to provide researchers and scientists with the necessary insights to confidently identify and assess the quality of Methyl 2-piperidin-4-ylpropanoate hydrochloride.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. Methyl 2-piperidin-4-ylpropanoate hydrochloride possesses a stereocenter at the C2 position of the propanoate chain, a piperidine ring, and a methyl ester group. The hydrochloride salt form means the piperidine nitrogen is protonated.

Molecular Structure of Methyl 2-piperidin-4-ylpropanoate hydrochloride

Caption: Chemical structure of protonated Methyl 2-piperidin-4-ylpropanoate with its chloride counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] For Methyl 2-piperidin-4-ylpropanoate hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation. The following predictions are based on established chemical shift values for similar piperidine-containing structures.[5][6]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Due to the chirality at C2 of the propanoate group, diastereotopic protons may be observed in the piperidine ring, leading to more complex splitting patterns.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 9.5 | Broad singlet | 2H | N⁺H₂ |

| ~3.7 | Singlet | 3H | -OCH₃ |

| ~3.4 - 3.6 | Multiplet | 2H | Piperidine H (axial, adjacent to N⁺) |

| ~3.0 - 3.2 | Multiplet | 2H | Piperidine H (equatorial, adjacent to N⁺) |

| ~2.5 | Quartet | 1H | -CH(CH₃)COOCH₃ |

| ~1.8 - 2.0 | Multiplet | 3H | Piperidine H |

| ~1.4 - 1.6 | Multiplet | 2H | Piperidine H |

| ~1.2 | Doublet | 3H | -CH(CH₃) |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Methyl 2-piperidin-4-ylpropanoate hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (ester) |

| ~52 | -OCH₃ |

| ~45 | Piperidine C (adjacent to N⁺) |

| ~40 | -CH(CH₃)COOCH₃ |

| ~35 | Piperidine C |

| ~30 | Piperidine C |

| ~15 | -CH(CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] The spectrum provides a molecular "fingerprint" that can be used for identification.[8]

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2800 - 2500 (broad) | N⁺-H stretch | Secondary ammonium salt |

| 2950 - 2850 | C-H stretch | Aliphatic |

| ~1735 | C=O stretch | Ester |

| 1250 - 1000 | C-O stretch | Ester |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid sample is placed directly on the crystal.[9]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[8]

-

Acquisition Parameters:

-

Collect a background spectrum of the empty sample holder.

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.[10] For Methyl 2-piperidin-4-ylpropanoate hydrochloride, electrospray ionization (ESI) would be a suitable technique.

The expected molecular ion peak [M+H]⁺ for the free base (C₉H₁₇NO₂) would be at m/z 172.13. The fragmentation pattern of piperidine derivatives often involves the loss of substituents from the ring or cleavage of the ring itself.[11]

Predicted Fragmentation Pathway

Caption: A plausible ESI-MS fragmentation pathway for Methyl 2-piperidin-4-ylpropanoate.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.[12]

-

Acquisition Parameters:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest.[13]

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of Methyl 2-piperidin-4-ylpropanoate hydrochloride. By combining the insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a drug development setting.

References

-

MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

-

PubMed. (n.d.). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-[4-[1-Hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

CLEN Method. (2023). ILIADe 556:2023. Retrieved from [Link]

-

PubMed. (n.d.). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]

-

RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

-

MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

-

Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride (C11H21NO2). Retrieved from [Link]

-

gsrs. (n.d.). METHYL 2-METHYL-3-(PIPERIDIN-1-YL)PROPANOATE. Retrieved from [Link]

-

SpectraBase. (n.d.). (3,4-Dihydro-1H-isoquinolin-2-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 9. 2-[4-[1-Hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride | C32H40ClNO4 | CID 16417045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry | MDPI [mdpi.com]

The Synthetic Chemist's Guide to Methyl 2-piperidin-4-ylpropanoate Hydrochloride: A Bifunctional Building Block in Modern Drug Discovery

Abstract

Methyl 2-piperidin-4-ylpropanoate hydrochloride is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a reactive secondary amine within a piperidine ring and a modifiable methyl ester group, offers a dual handle for synthetic elaboration. This technical guide provides an in-depth exploration of its mechanism of action within the context of organic reactions. We will dissect the reactivity of its core functional groups, explain the causal factors behind common experimental choices, and provide field-proven protocols for its application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine motif is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional vector for substituents to probe the binding pockets of biological targets.[1] Methyl 2-piperidin-4-ylpropanoate hydrochloride is a prime example of a readily available starting material that provides access to this valuable chemical space. Its "mechanism of action" is not biological, but rather chemical; it acts as a versatile intermediate, enabling chemists to construct complex molecular architectures through sequential or orthogonal functionalization of its two key reactive sites.

This guide will focus on the compound's reactivity in its hydrochloride salt form, a common state for storage and handling which enhances stability and solubility but requires specific activation steps for synthetic transformations.

Physicochemical Properties and Structural Analysis

A thorough understanding of the molecule's properties is fundamental to its effective use. The key features are the secondary amine of the piperidine ring and the methyl ester at the terminus of the propanoate side chain.

| Property | Value |

| Chemical Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.70 g/mol |

| Appearance | White to off-white solid |

| Key Functional Groups | Secondary Amine (as HCl salt), Ester |

| Reactivity Centers | Piperidine Nitrogen, Ester Carbonyl |

The hydrochloride salt form is critical to consider. The protonated piperidine nitrogen is non-nucleophilic. Therefore, in nearly all reactions involving this site, the first mechanistic step is deprotonation with a suitable base to unmask the nucleophilic lone pair of the secondary amine.

Mechanism of Action in Organic Synthesis: A Tale of Two Handles

The synthetic utility of Methyl 2-piperidin-4-ylpropanoate hydrochloride lies in the distinct reactivity of its nitrogen and ester functionalities. This allows for a modular approach to building complexity.

Reactions at the Piperidine Nitrogen (N-Functionalization)

The secondary amine is a potent nucleophile once liberated from its hydrochloride salt. This site is the primary handle for introducing diversity and building out the core scaffold.

N-acylation is a fundamental transformation used to couple carboxylic acids or their derivatives to the piperidine nitrogen, forming a stable amide bond. This is a cornerstone of peptide synthesis and the construction of many pharmaceutical agents.

Mechanism of Action: The reaction typically proceeds via a nucleophilic acyl substitution. The choice of the acylating agent and reaction conditions is critical for success.

-

With Acyl Chlorides: This is a highly reliable and rapid method. The mechanism involves the direct attack of the deprotonated piperidine nitrogen onto the highly electrophilic carbonyl carbon of the acyl chloride. The use of a non-nucleophilic base (e.g., triethylamine, DIPEA) is essential to neutralize the generated HCl and the starting hydrochloride salt.[2]

Caption: N-Acylation with an Acyl Chloride.

-

With Carboxylic Acids (Amide Coupling): Direct coupling with a carboxylic acid requires an activating agent (e.g., HATU, HBTU, DCC) to convert the hydroxyl group of the acid into a better leaving group. This forms a highly reactive intermediate in situ, which is then readily attacked by the piperidine nitrogen.[3]

Experimental Protocol: General Procedure for N-Acylation with an Acyl Chloride

-

Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 2-piperidin-4-ylpropanoate hydrochloride (1.0 eq.).

-

Solvent: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 eq.) or diisopropylethylamine (DIPEA), to the solution and stir for 10-15 minutes at room temperature. This neutralizes the hydrochloride and deprotonates the resulting ammonium salt.[2]

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

N-alkylation introduces alkyl groups onto the piperidine nitrogen. Reductive amination is the most common and versatile method for achieving this transformation.

Mechanism of Action: Reductive amination involves two key steps. First, the secondary amine reacts with an aldehyde or ketone to form an iminium ion intermediate. Second, a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion in situ to the corresponding tertiary amine.[4] The choice of NaBH(OAc)₃ is strategic; it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the iminium intermediate.[4]

Caption: N-Alkylation via Reductive Amination.

Experimental Protocol: General Procedure for Reductive Amination

-

Setup: To a flask, add Methyl 2-piperidin-4-ylpropanoate hydrochloride (1.0 eq.), the desired aldehyde or ketone (1.2 eq.), and a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Base: Add a mild base like triethylamine (1.1 eq.) to free the secondary amine.

-

Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature.[4]

-

Reaction: Stir the mixture at room temperature for 2-24 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Reactions at the Ester Group (C-Functionalization)

The methyl ester provides a second reactive handle, allowing for modification of the propanoate side chain. These transformations are typically performed after N-functionalization.

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common step, often to enable subsequent amide coupling reactions at this position.

Mechanism of Action: Base-catalyzed hydrolysis (saponification) is the most prevalent method. It proceeds via a nucleophilic acyl substitution where a hydroxide ion (from NaOH or LiOH) attacks the ester carbonyl. This forms a tetrahedral intermediate which then collapses to expel the methoxide leaving group, yielding the carboxylate salt. A final acidification step is required to protonate the carboxylate and furnish the neutral carboxylic acid.[5]

Experimental Protocol: General Procedure for Ester Hydrolysis

-

Setup: Dissolve the N-functionalized methyl ester (1.0 eq.) in a mixture of a suitable organic solvent (e.g., methanol, THF) and water.

-

Base: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours, monitoring the disappearance of the starting material by TLC.[5]

-

Acidification: After completion, cool the reaction mixture to 0 °C and carefully acidify with an aqueous acid (e.g., 1M HCl) to a pH of ~3-4.

-

Extraction: Extract the carboxylic acid product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the carboxylic acid, which is often used without further purification.

-

Direct Amidation: The ester can be converted directly to an amide by heating with an amine, though this often requires harsh conditions. A more common strategy is to first hydrolyze the ester to the carboxylic acid and then perform a standard amide coupling reaction.[6]

-

Reduction: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This transformation provides another avenue for structural diversification.

Conclusion: A Strategically Sound Synthetic Intermediate

Methyl 2-piperidin-4-ylpropanoate hydrochloride is a powerful and versatile building block whose "mechanism of action" is defined by its dual reactivity in organic synthesis. By understanding the distinct chemical behavior of the piperidine nitrogen and the methyl ester, and by employing the appropriate reaction conditions to selectively address them, medicinal chemists can efficiently construct novel and complex molecules. The protocols and mechanistic insights provided in this guide serve as a foundational framework for harnessing the full synthetic potential of this valuable intermediate in the pursuit of new therapeutic agents.

References

-

Lima, L. M., et al. (2002). Preparation of piperidine derivatives. Acta Crystallographica Section E: Structure Reports Online, 58(10), o1630-o1631. Available at: [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). MDPI. Available at: [Link]

-

Kharitonov, D. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6448. Available at: [Link]

-

Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). YouTube. Available at: [Link]

-

Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates. (2007). ResearchGate. Available at: [Link]

-

Rekka, E. A., et al. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Medicinal Chemistry, 39(25), 4933-4938. Available at: [Link]

-

Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4). (2018). ResearchGate. Available at: [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

- Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (2014). Google Patents.

- Hydrolysis of methyl esters for production of fatty acids. (1996). Google Patents.

-

Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. ResearchGate. Available at: [Link]

-

Synthesis of highly substituted piperidines 4a-4ac. ResearchGate. Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. Available at: [Link]

-

What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation?. (2012). ResearchGate. Available at: [Link]

-

Singh, B., et al. (1983). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 60(11), 1054-1056. Available at: [Link]

-

20.10 Synthesis and Reactions of Amides. (2021). YouTube. Available at: [Link]

-

Amide Synthesis. Fisher Scientific. Available at: [Link]

- N-Alkylation of Opiates. (2011). Google Patents.

-

Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. (2021). RSC Publishing. Available at: [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]

-

Saka, S., & Kusdiana, D. (2001). Two-step preparation for catalyst-free biodiesel fuel production: hydrolysis and methyl esterification. Journal of the American Oil Chemists' Society, 78(10), 997-1001. Available at: [Link]

-

REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING A NATURAL REUSABLE CLAY AS CATALYST UNDER SOLVENT-FREE CONDITIONS. (2014). ResearchGate. Available at: [Link]

-

Kumar, V., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(19), 12693–12705. Available at: [Link]

-

Clamor, N., et al. (2023). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. ChemRxiv. Available at: [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

-

Doganc, F., & Goker, H. (2015). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 40(4), 189-196. Available at: [Link]

-

Bonin, H., et al. (2012). Synthesis and Utility of Dihydropyridine Boronic Esters. Organic Letters, 14(17), 4482–4485. Available at: [Link]

-

N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide Synthesis [fishersci.se]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. youtube.com [youtube.com]

The Versatile Scaffolding of Methyl 2-piperidin-4-ylpropanoate hydrochloride in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a vast array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] Among the diverse library of piperidine-based building blocks, Methyl 2-piperidin-4-ylpropanoate hydrochloride emerges as a particularly valuable intermediate, offering a strategic combination of a reactive secondary amine and a modifiable ester functional group. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, empowering researchers to leverage its full potential in the design and development of novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is fundamental to its effective use. The hydrochloride salt of Methyl 2-piperidin-4-ylpropanoate enhances its stability and solubility in various solvents, facilitating its application in a range of reaction conditions.[3]

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ClNO₂ | MySkinRecipes[3] |

| Molecular Weight | 207.70 g/mol | MySkinRecipes[3] |

| Appearance | White to off-white solid | (Predicted) |

| Solubility | Soluble in water, methanol, and DMSO | (Inferred from structure and salt form) |

| Storage | Store in a cool, dry place under an inert atmosphere | General laboratory practice for hygroscopic salts |

A Plausible and Robust Synthetic Pathway

While a direct, peer-reviewed synthesis for Methyl 2-piperidin-4-ylpropanoate hydrochloride is not extensively documented, a reliable and scalable pathway can be constructed based on well-established chemical transformations. The proposed synthesis begins with the commercially available methyl 2-(pyridin-4-yl)propanoate and proceeds through a two-step sequence of catalytic hydrogenation and salt formation.

Figure 1: Proposed synthetic route to Methyl 2-piperidin-4-ylpropanoate hydrochloride.

Step 1: Catalytic Hydrogenation of Methyl 2-(pyridin-4-yl)propanoate

The reduction of the pyridine ring to a piperidine is a crucial step, readily achieved through catalytic hydrogenation. Platinum oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for this transformation, typically carried out in an acidic medium like glacial acetic acid to enhance the reactivity of the heterocyclic ring.[4]

Experimental Protocol:

-

To a solution of methyl 2-(pyridin-4-yl)propanoate (1 equivalent) in glacial acetic acid, add a catalytic amount of platinum(IV) oxide (PtO₂, ~5 mol%).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-70 bar) and stir vigorously at room temperature.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid, yielding the crude methyl 2-(piperidin-4-yl)propanoate.

Step 2: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its more stable and handleable hydrochloride salt. This is a straightforward acid-base reaction.

Experimental Protocol:

-

Dissolve the crude methyl 2-(piperidin-4-yl)propanoate in a suitable anhydrous solvent such as diethyl ether or 1,4-dioxane.

-

Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford Methyl 2-piperidin-4-ylpropanoate hydrochloride as a white to off-white solid.

Core Reactivity and Applications in Synthesis

The synthetic utility of Methyl 2-piperidin-4-ylpropanoate hydrochloride stems from the orthogonal reactivity of its secondary amine and ester functionalities. The piperidine nitrogen serves as a nucleophile for N-alkylation, N-arylation, and N-acylation reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other carboxylate-based transformations.

Figure 2: Key reaction pathways involving Methyl 2-piperidin-4-ylpropanoate hydrochloride.

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. This one-pot reaction involves the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, which is then reduced in situ to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often favored for this transformation.

Exemplary Protocol for N-Benzylation:

-

To a stirred suspension of Methyl 2-piperidin-4-ylpropanoate hydrochloride (1 equivalent) and a suitable base (e.g., triethylamine, 1.1 equivalents) in a chlorinated solvent like dichloromethane (DCM), add benzaldehyde (1.1 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-benzylated product.

N-Acylation for Amide Synthesis

The piperidine nitrogen can be readily acylated to form amides, a common structural motif in many drug molecules. This is typically achieved by reacting the piperidine with a carboxylic acid in the presence of a coupling agent, or with a more reactive acyl chloride or anhydride.

Exemplary Protocol using a Coupling Agent:

-

In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) in an appropriate aprotic solvent such as DMF or DCM.

-

Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of Methyl 2-piperidin-4-ylpropanoate hydrochloride (1 equivalent) and an additional equivalent of DIPEA in the same solvent.

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

-

Work up the reaction by diluting with an organic solvent, washing with aqueous solutions to remove the coupling agent byproducts and excess reagents, drying the organic layer, and concentrating.

-

Purify the product by column chromatography or recrystallization.

Application in the Synthesis of Opioid Analgesics

The 4-substituted piperidine scaffold is a key feature of potent opioid analgesics such as fentanyl, carfentanil, and remifentanil.[1][5] Methyl 2-piperidin-4-ylpropanoate hydrochloride is a valuable building block for the synthesis of novel analogues of these drugs, where the propanoate moiety can be further elaborated to fine-tune the pharmacokinetic and pharmacodynamic properties.

For instance, in the synthesis of carfentanil analogues, the piperidine nitrogen is typically alkylated, and the ester group at the 4-position can be derived from a precursor that allows for the introduction of the propanoate side chain.[6][7] The use of Methyl 2-piperidin-4-ylpropanoate hydrochloride provides a more direct route to such structures, streamlining the synthetic process.

References

- Reddymasu Sreenivasulu, K., Kalluri Venkata Sri Ranganath, and Rudraraju Ramesh Raju. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." International Journal of ChemTech Research 8.7 (2015): 215-220.

- Zarghi, A., and S. Arfaei. "Piperidine-containing drugs and recently studied analogs-biological activity, mechanism of action and synthetic cascade access to their scaffolds." Naunyn-Schmiedeberg's Archives of Pharmacology (2024): 1-35.

- "Process for preparing remifentanil, intermediates thereof, use of said..." Google Patents, EP1867635A1, filed 13 June 2006, and issued 19 December 2007.

- "Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate." Google Patents, CN104926717A, filed 25 June 2015, and issued 23 September 2015.

-

"Methyl 3-(piperidin-4-yl)propanoate hydrochloride." MySkinRecipes, . Accessed 22 Jan. 2026.

-

"Catalytic hydrogenation of substituted pyridines with PtO2 catalyst." ResearchGate, . Accessed 22 Jan. 2026.

-

"Experimental conversions of N-acylation and O-acylation with and without CO2 protection." ResearchGate, . Accessed 22 Jan. 2026.

-

"13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects." ResearchGate, . Accessed 22 Jan. 2026.

-

"Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal, . Accessed 22 Jan. 2026.

-

"Synthesis of methyl 2-methyl-4-phenyl-3-pyridine-propanoate." PrepChem.com, . Accessed 22 Jan. 2026.

-

"Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." National Institutes of Health, . Accessed 22 Jan. 2026.

- "Analogues of Piperidine for Drug Design." Enamine, enamine.net/building-blocks/medchem-highlights/piperidine-analogues. Accessed 22 Jan. 2026.

- "Process of making carfentanil and related analgesics." Google Patents, US5106983A, filed 28 May 1991, and issued 21 April 1992.

- "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H- benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor." UniTo, open.unito.it/handle/2318/1795090. Accessed 22 Jan. 2026.

-

"Reductive Amination, and How It Works." Master Organic Chemistry, . Accessed 22 Jan. 2026.

-

"Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." National Institutes of Health, . Accessed 22 Jan. 2026.

-

"a guide to 13c nmr chemical shift values." Compound Interest, . Accessed 22 Jan. 2026.

-

"Methyl 2-(4-methylpyridin-3-yl)propanoate." Benchchem, . Accessed 22 Jan. 2026.

-

"Continuous flow Aza-Michael reaction for preparing the fast-acting synthetic opioid drug Remifentanil." SciELO, . Accessed 22 Jan. 2026.

-

"Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide." ResearchGate, . Accessed 22 Jan. 2026.

-

"Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction." National Institutes of Health, . Accessed 22 Jan. 2026.

-

"Enhanced hydrogenation activity and diastereomeric interactions of methyl pyruvate co-adsorbed with R-1-(1-naphthyl)ethylamine on Pd(111)." National Institutes of Health, . Accessed 22 Jan. 2026.

- "13C NMR Chemical Shift." Oregon State University, ochem.oregonstate.edu/courses/ch334/334-lectures-folder/nmr-lectures/13C-NMR-lecture.pdf. Accessed 22 Jan. 2026.

-

"methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate." Sigma-Aldrich, . Accessed 22 Jan. 2026.

- "PROCESS FOR PREPARING REMIFENTANIL, INTERMEDIATES THEREOF, USE OF SAID INTERMEDIATES AND PROCESSES FOR THEIR PREPARATION." Google Patents, EP2044021B1, filed 13 June 2006, and issued 21 December 2007.

- "Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts." ChemRxiv, chemrxiv.org/engage/chemrxiv/article-details/650058e5f5464ba246849926. Accessed 22 Jan. 2026.

-

"Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros." Reddit, . Accessed 22 Jan. 2026.

- "Method for synthesizing 1-boc-4-aminopiperidine." Google Patents, CN104628627A, filed 26 March 2015, and issued 20 May 2015.

-

"Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst." SciSpace, . Accessed 22 Jan. 2026.

-

"Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis." Journal of Chemical and Pharmaceutical Research, . Accessed 22 Jan. 2026.

-

"1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid." Aapptec Peptides, . Accessed 22 Jan. 2026.

-

"Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil." ResearchGate, . Accessed 22 Jan. 2026.

-

"The Synthesis of Biphasic Metabolites of Carfentanil." MDPI, . Accessed 22 Jan. 2026.

- "Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts." ChemRxiv, chemrxiv.org/engage/chemrxiv/article-details/650058e5f5464ba246849926. Accessed 22 Jan. 2026.

-

"interpreting C-13 NMR spectra." Chemguide, . Accessed 22 Jan. 2026.

-

"Hydrogen." Organic Chemistry Portal, . Accessed 22 Jan. 2026.

-

"methyl(4-pyridinyl)carbamothioylthio propionate." Sigma-Aldrich, . Accessed 22 Jan. 2026.

- "Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride." Google Patents, CN102887854B, filed 22 July 2011, and issued 8 January 2014.

- "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/13.09%3A_Interpreting_C-13_NMR_Spectra. Accessed 22 Jan. 2026.

- "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, organicreactions.org/index.php/Reductive_Aminations_of_Carbonyl_Compounds_with_Borohydride_and_Borane_Reducing_Agents. Accessed 22 Jan. 2026.

- "The Noyori Asymmetric Hydrogenation Reaction." Andrew G Myers Research Group, myers.chemistry.harvard.

- "Fentanyl Synthesis Using N-BOC-4-Piperidinone." Defense Technical Information Center, apps.dtic.

-

"Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives." Benchchem, . Accessed 22 Jan. 2026.

-

"Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil." Lookchem, . Accessed 22 Jan. 2026.

- "Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds." Google Patents, EP2240464A2, filed 26 October 2007, and issued 20 October 2010.

-

"N-Acylation of sulfonamides using N-acylbenzotriazoles." ResearchGate, . Accessed 22 Jan. 2026.

-

"Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." National Institutes of Health, . Accessed 22 Jan. 2026.

Sources

- 1. Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. EP1867635A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. The Synthesis of Biphasic Metabolites of Carfentanil [mdpi.com]

The Versatile Scaffold: A Technical Guide to "Methyl 2-piperidin-4-ylpropanoate hydrochloride" as a Starting Material for Novel Compound Synthesis

Introduction: The Enduring Significance of the Piperidine Moiety in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold that is a testament to nature's efficiency and a playground for synthetic innovation.[1][2] This six-membered nitrogenous heterocycle is not merely a structural component but a key modulator of physicochemical and pharmacological properties. Its widespread presence in over twenty classes of pharmaceuticals, from potent analgesics to targeted anticancer agents, underscores its profound impact on human health.[1][2] The strategic introduction of chiral piperidine scaffolds can enhance biological activity, improve pharmacokinetic profiles, and reduce toxicity, making it a favored building block in the design of new chemical entities.[3]

This guide focuses on a particularly valuable derivative: Methyl 2-piperidin-4-ylpropanoate hydrochloride . This molecule offers a unique combination of a reactive secondary amine on the piperidine ring and a methyl ester, providing two distinct points for chemical modification.[4] Its hydrochloride salt form enhances stability and solubility, simplifying its handling and application in a variety of synthetic protocols.[4] We will explore the strategic utilization of this building block, detailing the causality behind experimental choices and providing robust protocols for the synthesis of novel compounds with therapeutic potential.

Core Synthetic Strategies: Unleashing the Potential of Methyl 2-piperidin-4-ylpropanoate hydrochloride

The synthetic utility of Methyl 2-piperidin-4-ylpropanoate hydrochloride primarily revolves around two key transformations: modification of the piperidine nitrogen and reactions involving the methyl ester. These reactions can be performed sequentially or in a single pot, depending on the desired final product and the compatibility of the reagents.

N-Alkylation: Expanding the Molecular Framework

The secondary amine of the piperidine ring is a nucleophilic center, readily undergoing N-alkylation to introduce a wide array of substituents. This modification is crucial for modulating the biological activity and pharmacokinetic properties of the resulting compounds.

Reductive amination is a highly efficient method for the N-alkylation of secondary amines like our starting material.[5] This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate by reacting the piperidine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.

Causality of Experimental Choices:

-

Choice of Aldehyde/Ketone: The selection of the carbonyl compound directly dictates the nature of the substituent introduced at the nitrogen atom. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing various alkyl, aryl, or heterocyclic moieties.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. Its mild nature and tolerance for a wide range of functional groups make it ideal for complex molecule synthesis. It is less basic than other borohydrides, minimizing side reactions.

-

Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are relatively non-polar and effectively solubilize the reactants.

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of Methyl 2-piperidin-4-ylpropanoate hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM, add a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the hydrochloride salt.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-